molecular formula C4HCl2IS B6278248 3,5-dichloro-2-iodothiophene CAS No. 98020-96-3

3,5-dichloro-2-iodothiophene

Cat. No. B6278248
CAS RN: 98020-96-3
M. Wt: 278.9
InChI Key:
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Description

3,5-Dichloro-2-iodothiophene (DCIT) is an organosulfur compound that has numerous applications in the scientific research field. DCIT is a highly reactive compound with a wide range of uses in the synthesis and analysis of organic molecules. It has been used for decades in the laboratory for a variety of purposes, and is an important component of organic synthesis. DCIT is also used in the development and evaluation of new drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

3,5-dichloro-2-iodothiophene has numerous scientific research applications. It is used in the synthesis of organic molecules, and it is also used in the development and evaluation of new drugs. 3,5-dichloro-2-iodothiophene is an important component of organic synthesis, and it is used in the study of biochemical and physiological processes. In addition, 3,5-dichloro-2-iodothiophene is used in the analysis of organic molecules and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-iodothiophene is not fully understood. However, it is believed that the reaction of 3,5-dichloro-2-iodothiophene with organic molecules is mediated by the formation of a dithiocarbonic acid ester, which is then further reacted to form a dithioester. This dithioester is then further reacted to form a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichloro-2-iodothiophene are not fully understood. However, it is believed that 3,5-dichloro-2-iodothiophene may be involved in the regulation of certain biochemical and physiological processes, such as cell metabolism and the synthesis of proteins. In addition, 3,5-dichloro-2-iodothiophene may be involved in the regulation of certain metabolic pathways and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-2-iodothiophene for laboratory experiments include its high reactivity, its ability to form a variety of products, and its low cost. The limitations of using 3,5-dichloro-2-iodothiophene for laboratory experiments include its toxicity and its reactivity with other molecules.

Future Directions

The potential future directions for 3,5-dichloro-2-iodothiophene research include the development of new synthetic methods, the development of new applications, the study of its biochemical and physiological effects, and the development of new drugs. In addition, further research is needed to understand the mechanism of action of 3,5-dichloro-2-iodothiophene and its potential therapeutic applications.

Synthesis Methods

3,5-dichloro-2-iodothiophene can be synthesized using a variety of methods, including the direct iodination of thiophene, the iodination of thiophene-2-carboxylic acid, and the reaction of thiophene with iodine and a halogenating agent. The direct iodination of thiophene is a two-step process that involves the formation of a dithiocarbonic acid ester, followed by the iodination of the dithiocarbonic acid ester. The iodination of thiophene-2-carboxylic acid is a one-step process that involves the direct iodination of the carboxylic acid. The reaction of thiophene with iodine and a halogenating agent is a two-step process that involves the formation of a dithioester, followed by the iodination of the dithioester.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-dichloro-2-iodothiophene can be achieved through a multi-step process involving the introduction of chlorine and iodine atoms onto a thiophene ring.", "Starting Materials": [ "Thiophene", "Chlorine gas", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Copper(II) sulfate", "Sodium sulfite", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of Thiophene with Nitric Acid and Sulfuric Acid to form 3-nitrothiophene", "Step 2: Reduction of 3-nitrothiophene with Iron and Hydrochloric Acid to form 3-aminothiophene", "Step 3: Diazotization of 3-aminothiophene with Sodium Nitrite and Hydrochloric Acid to form 3-diazoaminothiophene", "Step 4: Copper-catalyzed coupling of 3-diazoaminothiophene with Iodine to form 3-iodo-3'-aminothiophene", "Step 5: Chlorination of 3-iodo-3'-aminothiophene with Chlorine gas and Copper(I) iodide to form 3-chloro-3'-iodothiophene", "Step 6: Reduction of 3-chloro-3'-iodothiophene with Sodium sulfite and Sodium bicarbonate to form 3-iodothiophene", "Step 7: Chlorination of 3-iodothiophene with Chlorine gas to form 3,5-dichloro-2-iodothiophene" ] }

CAS RN

98020-96-3

Product Name

3,5-dichloro-2-iodothiophene

Molecular Formula

C4HCl2IS

Molecular Weight

278.9

Purity

95

Origin of Product

United States

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